![molecular formula C8H4Cl2N2O2 B500887 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 353258-33-0](/img/structure/B500887.png)

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

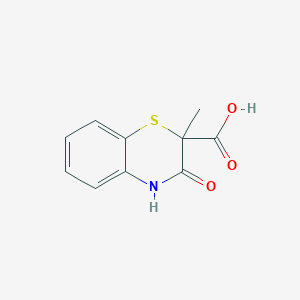

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 353258-33-0 . It has a molecular weight of 231.04 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 231.04 . The compound’s InChI key is OKRIIMVNXKTCPK-UHFFFAOYSA-N .Scientific Research Applications

Coordination Chemistry and Properties

Research in coordination chemistry has explored compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, and applications in forming complex compounds with various metals. These studies illuminate the fascinating variability in chemistry and the properties of these compounds, including their spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. This research identifies potential areas of interest for future investigations, especially in unknown analogues (Boča, Jameson, & Linert, 2011).

Food Chemistry and Toxicants Production

The formation and fate of heterocyclic amines, such as PhIP, in food processing have been extensively reviewed. These compounds are produced from natural ingredients under high-heat conditions and have implications for food safety and carcinogenicity. The role of both carbohydrates and lipids in the formation and elimination of these toxicants during food processing has been elucidated, suggesting a complex interaction between various food components in generating potential dietary carcinogens (Zamora & Hidalgo, 2015).

CNS Acting Drugs

Investigations into functional chemical groups have identified heterocycles with nitrogen, sulfur, and oxygen as crucial for synthesizing compounds with potential CNS activity. This research outlines the broad spectrum of organic compounds that could influence CNS disorders, offering a foundation for developing new treatments based on heterocyclic chemistries (Saganuwan, 2017).

Biologically Important Ligands

Studies on the influence of metals on the electronic systems of biologically important ligands, such as benzoates and salicylates, provide insights into how metal interactions can perturb and stabilize molecular structures. This research is vital for understanding ligand-metal interactions in biological systems and developing metal-based therapeutics (Lewandowski, Kalinowska, & Lewandowska, 2005).

Optoelectronic Materials

The synthesis and application of quinazoline and pyrimidine derivatives for electronic devices have been reviewed, highlighting their roles in luminescent elements and photoelectric conversion elements. This research underscores the potential of incorporating such heterocycles into π-extended conjugated systems for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Organic Synthesis and Medicinal Applications

The chemistry of heterocyclic N-oxide derivatives, such as those synthesized from pyridine and indazole, has been explored for their significant roles as synthetic intermediates and their biological importance. These compounds have been utilized in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and various medicinal applications, indicating their versatility in modern chemical and pharmaceutical research (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . It has hazard statements H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRIIMVNXKTCPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

353258-33-0 |

Source

|

| Record name | 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetate](/img/structure/B500811.png)

![2-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500815.png)

![N-(1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B500818.png)

![2-[2-(2-pyrimidinylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500820.png)

![2-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500821.png)

![3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500824.png)

![1-(2-hydroxyethyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500825.png)

![2-(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)ethyl phenylcarbamate](/img/structure/B500826.png)

![1-(4-chlorobenzyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500827.png)

![1-benzyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500828.png)